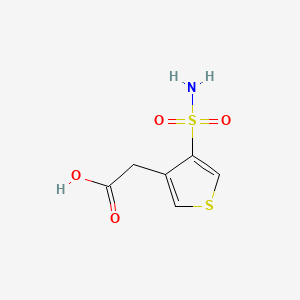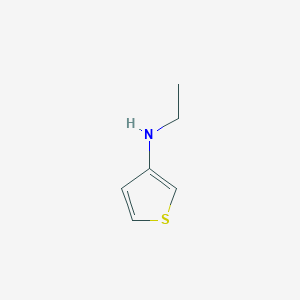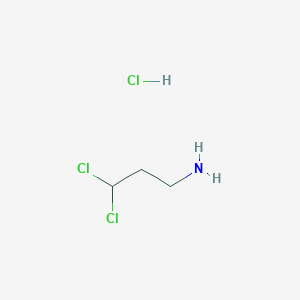
3,3-Dichloropropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dichloropropan-1-amine hydrochloride is a chemical compound with the molecular formula C3H7Cl2N·HCl. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. This compound is known for its reactivity and versatility in chemical reactions, making it valuable in both research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloropropan-1-amine hydrochloride typically involves the reaction of 3,3-Dichloropropan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:
Starting Materials: 3,3-Dichloropropan-1-amine and hydrochloric acid.
Reaction Conditions: The reaction is usually conducted at room temperature with constant stirring.
Product Isolation: The resulting product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods often include the use of specialized reactors and purification systems to optimize the reaction conditions and product quality.
化学反应分析
Types of Reactions
3,3-Dichloropropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amines or alcohols, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
科学研究应用
3,3-Dichloropropan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is utilized in the manufacture of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 3,3-Dichloropropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its reactivity is primarily due to the presence of the chlorine atoms, which can be readily substituted or modified under appropriate conditions.
相似化合物的比较
Similar Compounds
- 3-Chloro-N,N-dimethylpropylamine hydrochloride
- 3-Dimethylaminopropyl chloride hydrochloride
- N,N-Dimethyl-3-chloropropylamine hydrochloride
Uniqueness
3,3-Dichloropropan-1-amine hydrochloride is unique due to its specific chemical structure, which includes two chlorine atoms on the same carbon atom. This structural feature imparts distinct reactivity and properties compared to similar compounds, making it particularly valuable in certain synthetic and industrial applications.
属性
分子式 |
C3H8Cl3N |
|---|---|
分子量 |
164.46 g/mol |
IUPAC 名称 |
3,3-dichloropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C3H7Cl2N.ClH/c4-3(5)1-2-6;/h3H,1-2,6H2;1H |
InChI 键 |
OMPPOURSNFTZIB-UHFFFAOYSA-N |
规范 SMILES |
C(CN)C(Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol](/img/structure/B13455322.png)
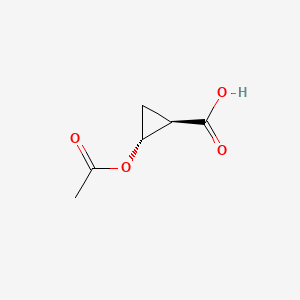
![1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)
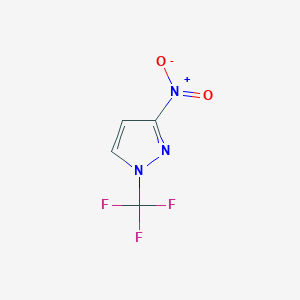
![4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13455345.png)
amine hydrochloride](/img/structure/B13455350.png)
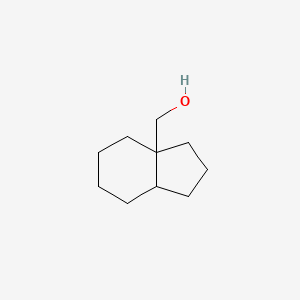
![benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13455369.png)
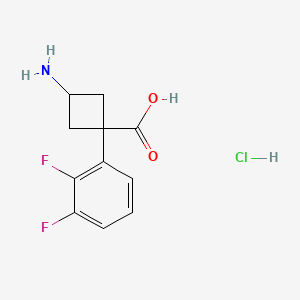
![1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B13455373.png)
![2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B13455376.png)
![Potassium trifluoro(6-(trifluoromethyl)spiro[3.3]heptan-2-yl)borate](/img/structure/B13455381.png)
